molecular formula C14H14FNO B13337994 (4-((3-Fluorophenoxy)methyl)phenyl)methanamine

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine

Katalognummer: B13337994
Molekulargewicht: 231.26 g/mol
InChI-Schlüssel: NHXGDAGWWZTMFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorophenoxy group attached to a phenylmethanamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Fluorophenoxy)methyl)phenyl)methanamine typically involves the reaction of 3-fluorophenol with benzyl chloride to form 3-fluorophenylmethyl ether. This intermediate is then subjected to a nucleophilic substitution reaction with 4-aminobenzylamine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-((3-Fluorophenoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the methanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(3-Fluorophenoxy)phenyl)methanamine: Similar structure but lacks the methanamine group.

    (4-(3-Methoxyphenoxy)methyl)phenyl)methanamine: Contains a methoxy group instead of a fluorine atom.

    (4-(3-Chlorophenoxy)methyl)phenyl)methanamine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Eigenschaften

Molekularformel

C14H14FNO

Molekulargewicht

231.26 g/mol

IUPAC-Name

[4-[(3-fluorophenoxy)methyl]phenyl]methanamine

InChI

InChI=1S/C14H14FNO/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-8H,9-10,16H2

InChI-Schlüssel

NHXGDAGWWZTMFR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.